molecular formula C14H21NO2 B6216377 tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate, Mixture of diastereomers CAS No. 2742660-91-7

tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate, Mixture of diastereomers

Cat. No.: B6216377
CAS No.: 2742660-91-7
M. Wt: 235.3
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Description

Tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate: is a chemical compound that belongs to the class of bicyclic amines. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step organic synthesis process. One common method involves the cyclization of a suitable precursor containing the ethynyl group and the bicyclic framework.

  • Reaction conditions typically include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods:

  • Industrial production of this compound may involve large-scale chemical reactions using reactors designed to handle high pressures and temperatures.

  • Purification steps such as recrystallization or chromatography are employed to obtain the desired diastereomeric mixture with high purity.

Types of Reactions:

  • Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can undergo reduction reactions, particularly at the ethynyl group.

  • Substitution: Various nucleophilic substitution reactions can occur at the nitrogen atom of the bicyclic structure.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ alkyl halides and strong bases.

Major Products Formed:

  • Oxidation typically yields carboxylic acids or esters.

  • Reduction can produce alcohols or amines.

  • Substitution reactions can result in the formation of alkylated derivatives.

Chemistry:

  • This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • It serves as a precursor for the synthesis of other bicyclic compounds with potential biological activity.

Biology:

  • The compound and its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

  • It may be used in the development of new pharmaceuticals or as a tool in biochemical research.

Medicine:

  • Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.

  • It may be used in drug discovery programs targeting specific biological pathways.

Industry:

  • The compound is used in the chemical industry for the synthesis of advanced materials and specialty chemicals.

  • It may find applications in the development of new catalysts or as an intermediate in the production of fine chemicals.

Molecular Targets and Pathways:

  • The exact mechanism of action depends on the specific biological target or pathway being studied.

  • In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

  • In receptor binding, the compound may interact with specific receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

  • Tert-butyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound is structurally similar but contains an amino group instead of an ethynyl group.

  • 8-azabicyclo[3.2.1]octane derivatives:

Uniqueness:

  • The presence of the ethynyl group in tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate provides unique reactivity compared to similar compounds.

  • Its diastereomeric mixture offers additional complexity and potential for selective biological activity.

Properties

CAS No.

2742660-91-7

Molecular Formula

C14H21NO2

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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